REACTION_CXSMILES
|
[CH3:1][Li].[C:3]([C:8]([C:17]([O:19][CH2:20][CH3:21])=[O:18])([CH2:14][CH:15]=[CH2:16])[CH2:9][CH2:10][C:11](Cl)=[O:12])([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[NH4+]>[Cu](I)I.CCOCC>[C:3]([C:8]([C:17]([O:19][CH2:20][CH3:21])=[O:18])([CH2:14][CH:15]=[CH2:16])[CH2:9][CH2:10][C:11](=[O:12])[CH3:1])([O:5][CH2:6][CH3:7])=[O:4] |f:2.3|
|
Name
|
4,4-dicarboethoxy-6-heptenic acid chloride
|
Quantity
|
0.291 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(CCC(=O)Cl)(CC=C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.4 mmol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
1.26 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.293 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 0° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at −10° C
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
freed of solvent by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The residues were purified by silica gel chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C(CCC(C)=O)(CC=C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.295 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |